molecular formula C9H7ClN2S B13884769 5-Chloro-4-phenyl-1,3-thiazol-2-amine CAS No. 50729-62-9

5-Chloro-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B13884769
CAS No.: 50729-62-9
M. Wt: 210.68 g/mol
InChI Key: GHOLBYGCJQUZBQ-UHFFFAOYSA-N
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Description

5-Chloro-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . The structure of this compound consists of a thiazole ring substituted with a chlorine atom at the 5-position and a phenyl group at the 4-position.

Preparation Methods

The synthesis of 5-Chloro-4-phenyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-phenylthiosemicarbazide with chloroacetyl chloride under basic conditions . The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-Chloro-4-phenyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Chloro-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA and interfere with the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

5-Chloro-4-phenyl-1,3-thiazol-2-amine can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific substitutions, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-8-7(12-9(11)13-8)6-4-2-1-3-5-6/h1-5H,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOLBYGCJQUZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513665
Record name 5-Chloro-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50729-62-9
Record name 5-Chloro-4-phenyl-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00513665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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